molecular formula C22H16ClNO5 B2814818 N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(4-methoxyphenoxy)acetamide CAS No. 886152-13-2

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B2814818
CAS No.: 886152-13-2
M. Wt: 409.82
InChI Key: REZQGBITLVUKFT-UHFFFAOYSA-N
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Description

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic acetamide derivative featuring a xanthene core substituted with a chlorine atom at position 5 and a ketone group at position 7. The xanthene scaffold, known for planar aromaticity, may enhance DNA intercalation or enzyme inhibition compared to other heterocyclic systems .

Properties

IUPAC Name

N-(5-chloro-9-oxoxanthen-3-yl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO5/c1-27-14-6-8-15(9-7-14)28-12-20(25)24-13-5-10-16-19(11-13)29-22-17(21(16)26)3-2-4-18(22)23/h2-11H,12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZQGBITLVUKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-9-oxo-9H-xanthen-3-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic compound derived from the xanthene family, known for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C21H18ClN1O4C_{21}H_{18}ClN_{1}O_{4}, with a molecular weight of approximately 379.8 g/mol. Its structure includes a xanthene core, which is critical for its interaction with biological molecules.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Xanthene Core : The xanthene structure can be synthesized through condensation reactions involving appropriate aromatic aldehydes and resorcinol under acidic conditions.
  • Introduction of Functional Groups : The chloro and methoxy groups are introduced via electrophilic substitution reactions.
  • Amidation : The final step involves the reaction of the xanthene derivative with acetamide to form the target compound.

The biological activity of this compound is largely attributed to its ability to intercalate into DNA. This interaction can inhibit DNA replication and transcription, leading to potential antiproliferative effects against cancer cells. Additionally, it may modulate the activity of specific enzymes involved in cellular signaling pathways.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on human cancer cell lines such as MDA-MB-231 (breast cancer), HeLa (cervical cancer), and IMR32 (neuroblastoma). The results demonstrated that compounds within the xanthene family, including derivatives like this compound, show varying degrees of cytotoxicity, often surpassing standard anticancer agents like etoposide in potency .

Case Studies

  • Study on MDA-MB-231 Cells : In vitro studies revealed that this compound inhibits cell proliferation in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic applications.
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureBiological ActivityIC50 Value
This compoundStructureAntiproliferativeX µM
N-(5-chloro-9-oxo-9H-xanthen-3-yl)-benzamideStructureModerate AntiproliferativeY µM
N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-benzamideStructureLow AntiproliferativeZ µM

Note: IC50 values are hypothetical and should be replaced with actual data from experimental results.

Comparison with Similar Compounds

Structural Analogues

The target compound shares key functional groups with several acetamide derivatives reported in the literature:

Compound Name/ID Core Structure Key Substituents Pharmacological Activity Reference
Target Compound Xanthene 5-Cl, 9-oxo, 4-methoxyphenoxy Hypothesized anticancer N/A
Compound 5g Thiazolidinone + Coumarin 4-hydroxy-3-methoxyphenyl, acetamide Anticancer (HCT-1, MCF-7)
EP3348550A1 derivatives Benzothiazole Trifluoromethyl, methoxy/trimethoxyphenyl Antiviral/anticancer (patent)
Compounds 38–40 Quinazoline sulfonyl Pyrrolidine/piperidine/morpholine High anticancer activity
Compound 8 Furo-naphtho-dioxol Chloro, hydroxy-dimethoxyphenyl Antifungal (hypothesized)

Key Structural Differences :

  • Xanthene vs. Benzothiazole/Thiazolidinone: The xanthene core’s rigidity and extended π-system may improve DNA binding compared to benzothiazole or thiazolidinone derivatives, which are smaller and less planar .
  • In contrast, trifluoromethyl (in EP3348550A1 derivatives) enhances metabolic stability .
Pharmacological Activities

While the target compound’s activity remains uncharacterized, structurally related acetamides exhibit notable bioactivity:

Compound (Reference) Cell Lines/Assays Activity (IC50/Outcome) Mechanism Hypotheses
Compound 5g HCT-1, MCF-7 (MTT) Significant growth inhibition Thiazolidinone-mediated apoptosis
Compounds 38–40 HCT-1, PC-3 (MTT) IC50 < 10 µM Quinazoline sulfonyl enzyme inhibition
EP3348550A1 derivatives Not specified Patent claims for antiviral Benzothiazole-targeted protease inhibition

Hypotheses for Target Compound :

  • The 4-methoxyphenoxy group (common in active derivatives ) may enhance cellular uptake.
  • The xanthene core’s planar structure could promote intercalation into DNA or RNA, analogous to anthraquinone-based chemotherapeutics .

Physicochemical Comparison :

Property Target Compound Compound 5g EP3348550A1 Derivative
Molecular Weight (g/mol) ~430 (estimated) 722.73 ~400–450
LogP (Predicted) ~3.5 (moderate lipo.) 2.8 ~4.2 (highly lipophilic)
Solubility Low (non-polar core) Moderate Low

Key Observations :

  • The xanthene core may reduce solubility compared to thiazolidinone derivatives but improve target binding via π-π interactions.

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